molecular formula C14H12N4O B14708701 Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone CAS No. 21621-73-8

Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone

Cat. No.: B14708701
CAS No.: 21621-73-8
M. Wt: 252.27 g/mol
InChI Key: WJUROSUYIAUHMJ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone is a complex organic compound featuring a quinoxaline ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone typically involves multi-step organic reactions. One common method includes the condensation of 2-quinoxalinecarboxaldehyde with 5-methyl-4-pyrazolone under acidic conditions, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the quinoxaline ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in acetic acid.

Major Products

    Oxidation: Quinoxaline-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, affecting replication and transcription processes. The pyrazole ring may interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide
  • Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate

Uniqueness

Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone stands out due to its unique combination of a quinoxaline and pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

21621-73-8

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

1-(5-methyl-1-quinoxalin-2-ylpyrazol-4-yl)ethanone

InChI

InChI=1S/C14H12N4O/c1-9-11(10(2)19)7-16-18(9)14-8-15-12-5-3-4-6-13(12)17-14/h3-8H,1-2H3

InChI Key

WJUROSUYIAUHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC3=CC=CC=C3N=C2)C(=O)C

Origin of Product

United States

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